![molecular formula C19H25N3O B2588749 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415472-94-3](/img/structure/B2588749.png)
5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyrimidine family and has a unique chemical structure that makes it a promising candidate for various biological applications.
Mechanism Of Action
The mechanism of action of 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine is not fully understood. However, it has been found to act as a potent inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine in lab experiments is its potent activity and specificity towards certain enzymes and biological processes. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine. One of the most promising areas of research is in the development of new cancer therapies. This compound has shown significant potential as a drug candidate for the treatment of various types of cancer, and further research is needed to fully understand its mechanism of action and to develop more effective therapies. Additionally, this compound has also shown potential for use in the treatment of neurological disorders, and further research is needed to explore its neuroprotective effects and potential therapeutic applications.
Synthesis Methods
The synthesis of 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 4-chloropyrimidine with 1-phenylethylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine. This synthesis method has been widely used in scientific research and has been found to be reliable and efficient.
Scientific Research Applications
5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown significant potential as a drug candidate for the treatment of various diseases. It has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
5-ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-3-16-13-20-19(21-14-16)23-18-9-11-22(12-10-18)15(2)17-7-5-4-6-8-17/h4-8,13-15,18H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGWFLNJIBHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

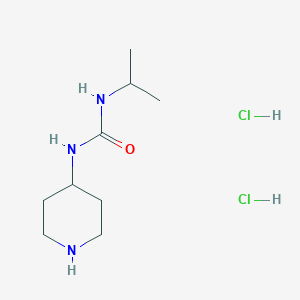

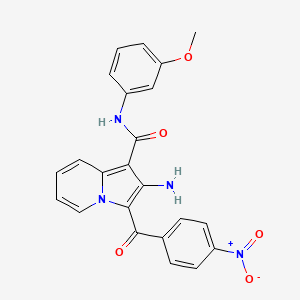
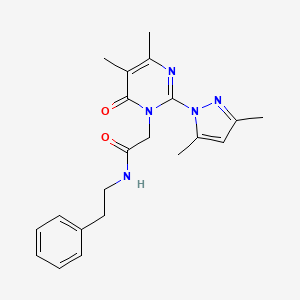
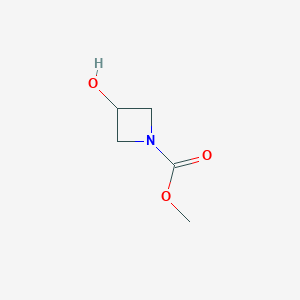
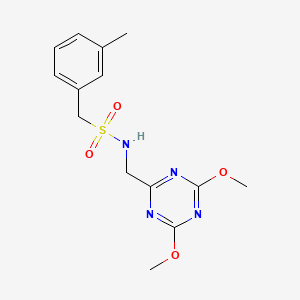


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)

![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)